CID 134128286
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Overview
Description
PNU-248686A is a novel matrix metalloproteinase inhibitor. It is an orally active compound developed for the treatment of solid tumors that over-express matrix metalloproteinases. The compound has shown potential in inhibiting matrix metalloproteinase-13 and matrix metalloproteinase-2, which are enzymes involved in the breakdown of extracellular matrix components .
Preparation Methods
The synthesis of PNU-248686A involves several steps. The key intermediate, sodium (2R)-3-[[(4’-chloro(1,1’-biphenyl)-4-yl]sulfonyl]-2-hydroxy-2-[(phenylsulfanyl)methyl] propanoate, is prepared through a series of reactions including sulfonylation, hydrolysis, and esterification. The reaction conditions typically involve the use of organic solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
PNU-248686A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
PNU-248686A has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of matrix metalloproteinases.
Biology: The compound is used to investigate the role of matrix metalloproteinases in various biological processes, including tissue remodeling and inflammation.
Medicine: PNU-248686A is being explored for its potential therapeutic effects in treating solid tumors and other diseases involving excessive matrix metalloproteinase activity.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting matrix metalloproteinases
Mechanism of Action
PNU-248686A exerts its effects by inhibiting the activity of matrix metalloproteinases, specifically matrix metalloproteinase-13 and matrix metalloproteinase-2. These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in tumor invasion and metastasis. By inhibiting these enzymes, PNU-248686A helps to prevent the breakdown of the extracellular matrix, thereby inhibiting tumor growth and spread .
Comparison with Similar Compounds
PNU-248686A is unique in its ability to selectively inhibit matrix metalloproteinase-13 and matrix metalloproteinase-2. Similar compounds include:
Marimastat: Another matrix metalloproteinase inhibitor, but with a broader spectrum of activity.
Batimastat: A matrix metalloproteinase inhibitor that is not orally active and requires intraperitoneal administration.
Tetracyclines: These antibiotics also inhibit matrix metalloproteinases but have additional antibacterial properties. PNU-248686A stands out due to its oral activity and selective inhibition of specific matrix metalloproteinases
Properties
Molecular Formula |
C22H19ClNaO5S2 |
---|---|
Molecular Weight |
486.0 g/mol |
InChI |
InChI=1S/C22H19ClO5S2.Na/c23-18-10-6-16(7-11-18)17-8-12-20(13-9-17)30(27,28)15-22(26,21(24)25)14-29-19-4-2-1-3-5-19;/h1-13,26H,14-15H2,(H,24,25);/t22-;/m1./s1 |
InChI Key |
YQPKCDPUTCALSX-VZYDHVRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@](CS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)(C(=O)O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)(C(=O)O)O.[Na] |
Origin of Product |
United States |
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